molecular formula C5H5BrClN3 B3014720 5-Bromo-6-chloropyridine-2,3-diamine CAS No. 1195519-49-3

5-Bromo-6-chloropyridine-2,3-diamine

Cat. No.: B3014720
CAS No.: 1195519-49-3
M. Wt: 222.47
InChI Key: MXCKGXFQPDMHBA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-2,3-diamine is a halogenated pyridine derivative with the molecular formula C5H5BrClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyridine-2,3-diamine typically involves the selective bromination and chlorination of a suitable pyridine precursor. One common method involves the halogenation of pyridine derivatives, where selective bromination and chlorination reactions are employed to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloropyridine-2,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

5-Bromo-6-chloropyridine-2,3-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-6-chloropyridine-2,3-diamine include other halogenated pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-bromo-6-chloropyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKGXFQPDMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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